1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(methylamino)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-10-12-5-11-7-4-6(9(13)14)2-3-8(7)12/h2-5,10H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQDGEHUPRZMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=NC2=C1C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493637 | |
| Record name | 1-(Methylamino)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40534-00-7 | |
| Record name | 1-(Methylamino)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its derivatives . The reaction conditions often require an acidic or basic medium to facilitate the formation of the benzimidazole ring. For instance, the use of trimethyl orthoformate in an acidic medium can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
The methylamino group (-NHCH₃) at the 1-position participates in nucleophilic substitution reactions. This group can undergo alkylation or acylation under specific conditions.
Example reaction :
In a study synthesizing benzimidazole derivatives, the methylamino group reacted with epoxide intermediates to form β-amino alcohol derivatives (Figure 1). The reaction proceeded in ethanol under microwave irradiation at 180°C, yielding compounds with enhanced biological activity .
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Epoxide ring-opening | 6-Chloro-1-methyl-1H-benzimidazole | β-Amino alcohol derivatives |
Esterification and Amidation
The carboxylic acid group (-COOH) at the 5-position undergoes esterification and amidation, enabling derivatization for enhanced solubility or bioactivity.
Esterification :
Reaction with ethanol in the presence of sulfuric acid converts the carboxylic acid to its ethyl ester. This intermediate is critical for further functionalization .
Amidation :
Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) forms amide derivatives. For example, reaction with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in DMSO with sodium dithionite yielded a substituted benzimidazole-amide compound .
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ | Reflux, 3–4 hours | 75–85% |
| Amidation | EDC, HOBt, DIPEA | RT, 12 hours | 60–70% |
Cyclization and Heterocycle Formation
The benzimidazole core participates in cyclization reactions to form fused heterocycles. Sodium dithionite (Na₂S₂O₄) in DMSO facilitates one-pot cyclization with aldehydes, forming complex polycyclic structures .
Example :
Ethyl 4-(methylamino)-3-nitrobenzoate reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in DMSO at 90°C, followed by base hydrolysis to yield the title compound (Figure 2) .
Biological Activity and Reactivity
The compound’s reactivity underpins its biological interactions:
-
Enzyme inhibition : The carboxylic acid and methylamino groups chelate metal ions in enzyme active sites, inhibiting proteases and kinases.
-
Antimicrobial activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .
Reaction Data Table
Scientific Research Applications
Overview
The emergence of multidrug-resistant (MDR) bacteria poses a significant challenge in modern medicine. Compounds derived from benzimidazole scaffolds, including 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid, have been investigated for their potential as novel antibacterial agents.
Case Studies
A study conducted by Sutton et al. synthesized a series of triaryl benzimidazole derivatives, including compounds related to this compound. These compounds demonstrated significant antibacterial activity against MDR strains such as MRSA and VRE, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL (Table 1) .
Table 1: Antibacterial Activity of Synthesized Compounds
| Compound | MIC (μg/mL) | Target Strain |
|---|---|---|
| 13 | 0.25 | MRSA |
| 14 | 0.5 | VRE |
| 8 | 1 | MRSA |
Overview
Recent research has explored the antidiabetic potential of benzimidazole derivatives. The compound's ability to inhibit α-glucosidase positions it as a candidate for managing type II diabetes.
Case Studies
A study focused on benzimidazole-containing quinolinyl oxadiazoles showed that these derivatives exhibit significant α-glucosidase inhibitory activity. The IC50 values ranged from 0.66 to 3.79 μg/mL, indicating potent activity (Table 2) .
Table 2: Antidiabetic Activity of Benzimidazole Derivatives
| Compound | IC50 Value (μg/mL) |
|---|---|
| 8a | 0.66 ± 0.05 |
| 8d | 0.68 ± 0.02 |
| Acarbose | 1460.28 ± 244.365 |
Implications
These findings suggest that compounds based on the benzimidazole structure can serve as lead molecules in developing new antidiabetic therapies, potentially offering improved efficacy and safety profiles compared to existing treatments .
Overview
Benzimidazole derivatives have also been investigated for their neuroprotective properties, particularly in treating neurological disorders such as Alzheimer's disease.
Case Studies
Research has identified novel substituted benzimidazole derivatives that act as D-amino acid oxidase (DAAO) inhibitors, which are implicated in neurological conditions . These compounds show promise in preventing cognitive decline associated with diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 1-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity . For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substitution patterns, biological activity, synthetic routes, and physicochemical properties.
Substituent Variations and Physicochemical Properties
Key Observations :
- Substituent Position: The position of the methylamino group (1- vs. 2-) significantly impacts biological activity and coordination behavior .
- Polar Groups : Hydroxyphenyl or nitro substituents enhance thermal stability (melting points >300°C) but reduce solubility in organic solvents .
- Amide Derivatives : Carboxamide derivatives (e.g., compound 6e) exhibit lower melting points (92–93°C) and improved solubility, favoring pharmacokinetic profiles .
Structural and Spectral Analysis
- ¹H NMR: The methylamino group in this compound resonates at δ ~2.90–3.30 ppm, distinct from the cyclohexyl protons (δ ~1.24–2.15 ppm) in analogs like VIe .
- Coordination Behavior : The carboxylic acid group facilitates coordination with metals (e.g., Cd²⁺), forming 2D frameworks used in catalysis or sensing .
Biological Activity
1-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid (referred to as "the compound" hereafter) is a heterocyclic aromatic compound belonging to the benzimidazole family. Its unique structure, featuring a methylamino group at the 1-position and a carboxylic acid group at the 5-position, contributes to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
The compound's biological activity primarily arises from its ability to interact with specific molecular targets. It has been studied for its potential as an enzyme inhibitor, particularly in inhibiting various kinases and other enzymes involved in critical cellular processes. The binding of the compound to these enzymes can prevent substrate binding and subsequent catalytic activity, leading to altered cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values against resistant strains like MRSA and VRE have been reported between 0.06 and 8 μg/mL .
- In studies, derivatives of the compound have shown enhanced antibacterial properties when specific substitutions are made, such as the introduction of longer carbon chains in the amine group .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | MIC (μg/mL) | Target Strain |
|---|---|---|
| Compound A | 0.06 | MRSA |
| Compound B | 0.25 | VRE |
| Compound C | 0.5 | E. coli |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 liver cancer cells. This is associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study: HepG2 Cell Line
- Effect : Induction of apoptosis
- Mechanism : Upregulation of caspase-3 and Bax; downregulation of Bcl-2
- Outcome : Significant reduction in cell viability
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against methionyl-tRNA synthetase in Trypanosoma brucei. The substitution pattern on the benzimidazole ring significantly influences its inhibitory potency, with certain modifications leading to improved activity .
Table 2: Enzyme Inhibition Potency
| Compound | IC₅₀ (nM) | Target Enzyme |
|---|---|---|
| Compound 1 | 288 | TbMetRS |
| Compound 2 | 150 | TbMetRS (C-4 substitution) |
| Compound 3 | 60 | TbMetRS (C-5 substitution) |
Q & A
Basic Research Question
- Spectroscopy :
- Elemental Analysis : Validate purity (>98%) by comparing calculated vs. observed C, H, N content .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹) .
How can researchers address low solubility of this compound in aqueous media during biological assays?
Advanced Research Question
Methodological Solutions :
- Salt Formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions, guided by SAR studies .
What computational methods predict the biological activity of this compound and its derivatives?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with activity trends .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
How should researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to benchmark activity .
- Structural Confirmation : Re-analyze conflicting compounds via X-ray crystallography to rule out isomerism or impurities .
What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Advanced Research Question
- Core Modifications : Introduce substituents at positions 1 (methylamino) and 5 (carboxylic acid) to probe steric/electronic effects .
- Bioisosteres : Replace the benzoimidazole core with pyrazole or triazole rings to assess scaffold flexibility .
- Prodrug Approaches : Esterify the carboxylic acid to improve cell permeability, followed by enzymatic hydrolysis .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent degradation via oxidation or hydrolysis .
- Light Sensitivity : Use amber vials to protect against photolytic cleavage of the benzoimidazole ring .
- pH Stability : Avoid prolonged exposure to strong acids/bases (>pH 10) to prevent decarboxylation .
What synthetic challenges arise in achieving regioselectivity during methylation?
Advanced Research Question
- Competing Sites : Methylation may occur at N1 or N3 positions; use bulky bases (e.g., LDA) to direct methylation to N1 .
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent side reactions .
What coordination chemistry applications exist for this compound?
Advanced Research Question
- Metal Chelation : The carboxylic acid and imidazole nitrogen can bind transition metals (e.g., Cu²+, Zn²+), forming complexes with potential catalytic or therapeutic activity .
- Ligand Design : Modify the carboxylic acid to phosphonate or hydroxamate groups for stronger metal affinity .
How can degradation products be identified and quantified during stability studies?
Advanced Research Question
- HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to separate degradation products .
- LC-MS/MS : Detect and characterize trace impurities (e.g., decarboxylated or oxidized species) via high-resolution mass spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
